molecular formula C34H45Cl4N5 B14000552 4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline CAS No. 16757-54-3

4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline

Cat. No.: B14000552
CAS No.: 16757-54-3
M. Wt: 665.6 g/mol
InChI Key: KFTZHAOJLCBYCS-UHFFFAOYSA-N
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Description

4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or hydrogen chloride.

    Cyclization Reactions: These reactions involve the formation of a ring structure, which is a key feature of the compound’s diazinane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.

    Interacting with DNA: Causing DNA damage or interfering with DNA replication and transcription.

    Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline: shares structural similarities with other compounds containing diazinane rings and bis(2-chloroethyl)amino groups.

    Other Similar Compounds: Compounds with similar functional groups, such as bis(2-chloroethyl)amines and diazinanes, exhibit comparable reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

16757-54-3

Molecular Formula

C34H45Cl4N5

Molecular Weight

665.6 g/mol

IUPAC Name

4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline

InChI

InChI=1S/C34H45Cl4N5/c1-39(2)31-14-8-30(9-15-31)34-42(26-28-4-10-32(11-5-28)40(22-16-35)23-17-36)20-3-21-43(34)27-29-6-12-33(13-7-29)41(24-18-37)25-19-38/h4-15,34H,3,16-27H2,1-2H3

InChI Key

KFTZHAOJLCBYCS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N(CCCN2CC3=CC=C(C=C3)N(CCCl)CCCl)CC4=CC=C(C=C4)N(CCCl)CCCl

Origin of Product

United States

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